molecular formula C12H14O4 B12066600 Methyl 4-(2-methyl-1,3-dioxolan-2-yl)benzoate

Methyl 4-(2-methyl-1,3-dioxolan-2-yl)benzoate

Cat. No.: B12066600
M. Wt: 222.24 g/mol
InChI Key: MMOWPSXLJVDVNP-UHFFFAOYSA-N
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Description

Methyl 4-(2-methyl-1,3-dioxolan-2-yl)benzoate is an organic compound with the molecular formula C12H14O4. It is a derivative of benzoic acid and contains a dioxolane ring, which is a five-membered ring with two oxygen atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-methyl-1,3-dioxolan-2-yl)benzoate can be synthesized through the reaction of 4-hydroxybenzoic acid with 2-methyl-1,3-dioxolane in the presence of a suitable catalyst. The reaction typically involves esterification, where the hydroxyl group of the benzoic acid reacts with the dioxolane to form the ester linkage .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to drive the esterification to completion .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methyl-1,3-dioxolan-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(2-methyl-1,3-dioxolan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4-(2-methyl-1,3-dioxolan-2-yl)benzoate involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets or participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Methyl 4-[(2-methyl-1,3-dioxolan-2-yl)methyl]benzoate

Uniqueness

Methyl 4-(2-methyl-1,3-dioxolan-2-yl)benzoate is unique due to its specific dioxolane ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and various scientific applications .

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 4-(2-methyl-1,3-dioxolan-2-yl)benzoate

InChI

InChI=1S/C12H14O4/c1-12(15-7-8-16-12)10-5-3-9(4-6-10)11(13)14-2/h3-6H,7-8H2,1-2H3

InChI Key

MMOWPSXLJVDVNP-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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